Sulfamide, tetramethyl-

Descripción general

Descripción

Synthesis Analysis

Sulfamides can be synthesized via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides . Sulfamides have also been synthesized using thionyl tetrafluoride (SOF4), but this gas is not commercially available and its preparation is hazardous .Aplicaciones Científicas De Investigación

Synthetic Approaches and Applications of Sulfonimidates

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Sulfonimidates are organosulfur species that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Methods of Application or Experimental Procedures

The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions

Specific Scientific Field

Biophysical Reviews

Summary of the Application

Sulfonamides are an important class of synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Methods of Application or Experimental Procedures

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Results or Outcomes

Sulfonamides have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Sulfonamides as Anti-Diabetic Agents

Specific Scientific Field

Pharmacology

Summary of the Application

Sulfonamides have been found to have anti-diabetic properties . They can be used in the treatment of diabetes, a chronic disease characterized by high levels of sugar in the blood.

Methods of Application or Experimental Procedures

The specific mechanisms of action of sulfonamides in treating diabetes are not fully understood. However, it is known that they can act through the blockage of folic acid synthesis .

Results or Outcomes

The use of sulfonamides as anti-diabetic agents has shown promising results in controlling blood sugar levels . However, more research is needed to fully understand their potential and side effects.

Sulfonamides as Anti-Hypertension Agents

Summary of the Application

Sulfonamides have been found to have anti-hypertensive properties . They can be used in the treatment of hypertension, a condition characterized by high blood pressure.

Methods of Application or Experimental Procedures

The specific mechanisms of action of sulfonamides in treating hypertension are not fully understood. However, it is known that they can act through the blockage of folic acid synthesis .

Results or Outcomes

The use of sulfonamides as anti-hypertensive agents has shown promising results in controlling blood pressure levels . However, more research is needed to fully understand their potential and side effects.

Sulfonamides as Anti-Depressant Agents

Summary of the Application

Sulfonamides have been found to have anti-depressant properties . They can be used in the treatment of depression, a common mental health disorder characterized by persistent feelings of sadness and a loss of interest in activities.

Methods of Application or Experimental Procedures

The specific mechanisms of action of sulfonamides in treating depression are not fully understood. However, it is known that they can act through the blockage of folic acid synthesis .

Results or Outcomes

The use of sulfonamides as anti-depressant agents has shown promising results in controlling symptoms of depression . However, more research is needed to fully understand their potential and side effects.

Sulfonamides as Herbicidal Agents

Specific Scientific Field

Agriculture

Summary of the Application

Sulfonamides have been found to have herbicidal properties . They can be used in the control of unwanted plants or weeds in agricultural fields.

Methods of Application or Experimental Procedures

The specific mechanisms of action of sulfonamides in acting as herbicides are not fully understood. However, it is known that they can act through the blockage of folic acid synthesis .

Results or Outcomes

The use of sulfonamides as herbicidal agents has shown promising results in controlling the growth of unwanted plants or weeds . However, more research is needed to fully understand their potential and side effects.

Safety And Hazards

Propiedades

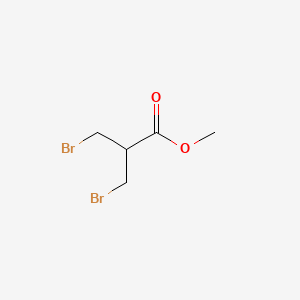

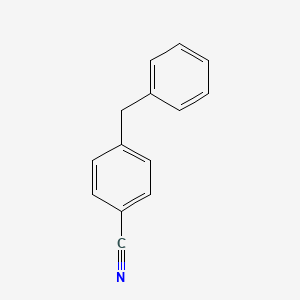

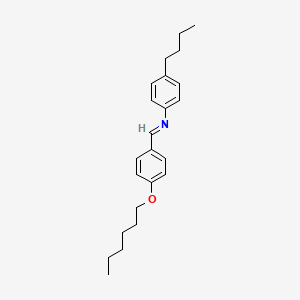

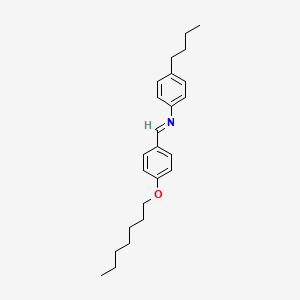

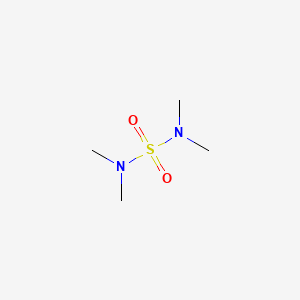

IUPAC Name |

N-(dimethylsulfamoyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOVVBRSQYYSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191113 | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamide, tetramethyl- | |

CAS RN |

3768-63-6 | |

| Record name | Tetramethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide, tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N'N'-Tetramethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsulfamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.